N-benzyl-2,2,2-trichloro-acetamidine
CAS No.:
Cat. No.: VC16337797
Molecular Formula: C9H9Cl3N2
Molecular Weight: 251.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Cl3N2 |
|---|---|
| Molecular Weight | 251.5 g/mol |
| IUPAC Name | N'-benzyl-2,2,2-trichloroethanimidamide |
| Standard InChI | InChI=1S/C9H9Cl3N2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14) |
| Standard InChI Key | CAXWKMBXHGPBMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN=C(C(Cl)(Cl)Cl)N |
Introduction
Structural and Chemical Properties
N-Benzyl-2,2,2-trichloro-acetamidine belongs to the amidine family, featuring a central acetamidine group () modified with a benzyl substituent and trichloromethyl moiety. Its molecular formula is hypothesized as , though exact confirmation requires further analytical validation. Key physicochemical properties can be inferred from structurally related compounds:
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Benzyl 2,2,2-trichloroacetimidate (CAS 81927-55-1), a closely related imidate ester, exhibits a boiling point of 106–114 °C at 0.5 mmHg and a density of 1.359 g/mL at 25 °C .
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The trichloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions—a trait shared with acetamidine derivatives .
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Stability concerns arise from moisture sensitivity, necessitating anhydrous storage conditions .
Synthesis and Reactivity
While no direct synthesis protocols for N-benzyl-2,2,2-trichloro-acetamidine are documented, analogous routes for benzyl trichloroacetimidate suggest plausible methodologies:
Imidate Formation
Benzyl 2,2,2-trichloroacetimidate is synthesized via the reaction of trichloroacetonitrile with benzyl alcohol under acidic conditions . By analogy, N-benzyl-acetamidine derivatives may form through amidination of benzylamine with trichloroacetonitrile, though this hypothesis requires experimental verification.
Functional Group Transformations
The trichloroacetimidate group is a versatile benzylation agent in organic synthesis, protecting hydroxyl groups during multi-step reactions . For acetamidines, similar reactivity could enable their use as intermediates in heterocycle formation or catalysis.
Applications in Organic Chemistry
Though specific applications of N-benzyl-2,2,2-trichloro-acetamidine remain unexplored, its structural relatives highlight potential uses:
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Benzylation Reagent: Benzyl trichloroacetimidate serves as a benzyl donor in acid-catalyzed reactions, protecting alcohols and carboxylic acids . Acetamidines could analogously act as benzylating agents in amidine transfer reactions.
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Pharmaceutical Intermediates: The trichloromethyl group is prevalent in agrochemicals and bioactive molecules. For example, mepanipyrim-2-hydroxypropyl (CAS 204571-52-8), a fungicide, shares structural motifs with trichloroacetamidine derivatives.
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